![molecular formula C10H6N4S B14893193 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile is a heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
The synthesis of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. Common reagents include halogens and alkylating agents.
Applications De Recherche Scientifique
2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile include other imidazo[2,1-b]thiazole derivatives. These compounds share the imidazole-thiazole core but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanol
- 6-Methylimidazo[2,1-b]thiazol-5-yl)methanamine
- Imidazo[2,1-b]thiazole derivatives with different alkyl or aryl groups .
Propriétés
Formule moléculaire |
C10H6N4S |
|---|---|
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4S/c1-7-9(4-8(5-11)6-12)14-2-3-15-10(14)13-7/h2-4H,1H3 |
Clé InChI |
LMAGMQWDQXFSLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CSC2=N1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




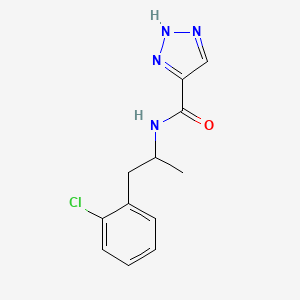

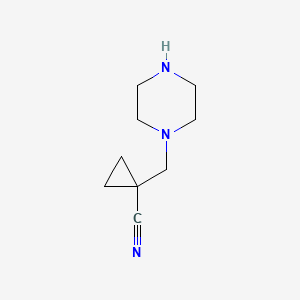
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

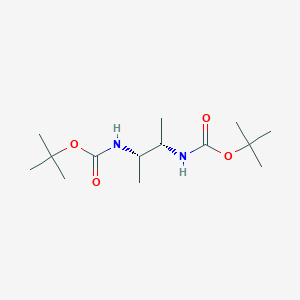
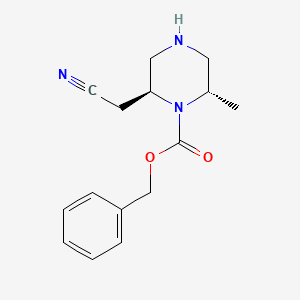

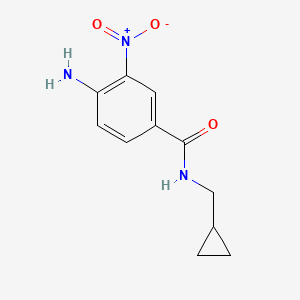

![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)

